molecular formula C8H11NO4 B13795151 2-Cyclopenten-1-ol,4-(nitromethyl)-,acetate(ester),(1S,4R)-(9CI)

2-Cyclopenten-1-ol,4-(nitromethyl)-,acetate(ester),(1S,4R)-(9CI)

Cat. No.: B13795151
M. Wt: 185.18 g/mol
InChI Key: WFNNYRBMHTUUIR-JGVFFNPUSA-N
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Description

2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate (ester), (1S,4R)-(9CI) is a complex organic compound characterized by its unique structure, which includes a cyclopentene ring, a nitromethyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate (ester), (1S,4R)-(9CI) typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the cyclopentene structure.

    Introduction of the Nitromethyl Group: The nitromethyl group can be introduced via a nitration reaction, where a nitro compound reacts with the cyclopentene ring under acidic conditions.

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate (ester), (1S,4R)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate (ester), (1S,4R)-(9CI) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate (ester), (1S,4R)-(9CI) involves its interaction with specific molecular targets and pathways. The nitromethyl group can participate in redox reactions, while the acetate ester can undergo hydrolysis to release the active hydroxyl compound. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-ol, 4-amino-, (1S,4R): Similar structure but with an amino group instead of a nitromethyl group.

    2-Cyclopenten-1-ol, 4-hydroxy-, (1S,4R): Similar structure but with a hydroxyl group instead of a nitromethyl group.

Uniqueness

2-Cyclopenten-1-ol, 4-(nitromethyl)-, acetate (ester), (1S,4R)-(9CI) is unique due to the presence of the nitromethyl group and the acetate ester, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

[(1S,4R)-4-(nitromethyl)cyclopent-2-en-1-yl] acetate

InChI

InChI=1S/C8H11NO4/c1-6(10)13-8-3-2-7(4-8)5-9(11)12/h2-3,7-8H,4-5H2,1H3/t7-,8+/m0/s1

InChI Key

WFNNYRBMHTUUIR-JGVFFNPUSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H](C=C1)C[N+](=O)[O-]

Canonical SMILES

CC(=O)OC1CC(C=C1)C[N+](=O)[O-]

Origin of Product

United States

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